2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
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Overview
Description
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . It is a member of the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various technical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine typically involves the reaction of appropriate triazine derivatives with ethylamine and methanol under controlled conditions. One common method includes the reaction of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents such as acetonitrile can further enhance the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants
Mechanism of Action
The mechanism of action of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential metabolic pathways, resulting in antimicrobial or herbicidal effects .
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
Comparison:
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but with an amino group instead of an ethylamino group. It is also used as an intermediate in the synthesis of agrochemicals .
- 2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: Contains a methylamino group instead of an ethylamino group. It is used in similar applications but may have different reactivity and biological activity .
- 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Contains an ethoxy group instead of a methoxy group. It is used in the synthesis of various organic compounds and may exhibit different chemical properties .
2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it valuable in diverse applications.
Properties
IUPAC Name |
N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUFSQBBGSLPTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274839 |
Source
|
Record name | 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16399-10-3 |
Source
|
Record name | 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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